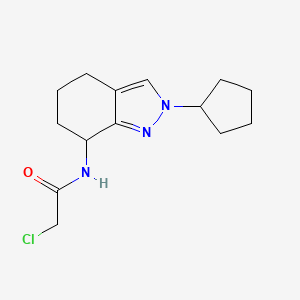

![molecular formula C23H21N5O2 B2439900 N-([2,3'-联吡啶]-3-基甲基)-1-乙基-7-甲基-4-氧代-1,4-二氢-1,8-萘啶-3-甲酰胺 CAS No. 1904011-60-4](/img/structure/B2439900.png)

N-([2,3'-联吡啶]-3-基甲基)-1-乙基-7-甲基-4-氧代-1,4-二氢-1,8-萘啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis

Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together . Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the molecular structure .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This could include reactions where the compound is a reactant (what other compounds can it react with, and what are the products) or where the compound is a product (what reactants are needed to produce it) .Physical and Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. On the chemical side, properties such as reactivity, acidity or basicity, and types of reactions the compound can undergo are studied .科学研究应用

合成和抗菌活性

萘啶衍生物因其有效的抗菌活性而被合成。Egawa 等人(1984)发现,某些萘啶化合物与依诺沙星相比表现出显着的抗菌特性,表明它们具有进一步生物学研究的潜力。这些发现对于开发新的抗菌剂至关重要,尤其是在抗生素耐药性日益增加的情况下 (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).

金属配合物的配体合成

萘啶部分在金属配合物中用作有用的配体。Zong、Zhou 和 Thummel(2008)证明,4-羧基-1,8-萘啶-2-基组分促进了金属配合物中较低能量的电子吸收,并为将配体锚定到半导体表面提供了束缚。该应用对于材料科学和光伏研究具有重要意义 (Zong, Zhou, & Thummel, 2008).

抗癌和抗炎潜力

萘啶衍生物还因其抗癌和抗炎特性而被探索。Madaan、Kumar、Verma、Singh、Jain 和 Jaggi(2013)发现,某些萘啶甲酰胺衍生物对癌细胞系表现出显着的细胞毒性,并抑制促炎细胞因子的分泌。这种双重活性表明开发具有抗癌和抗炎双重作用的化合物的潜力,为药物开发提供了新途径 (Madaan, Kumar, Verma, Singh, Jain, & Jaggi, 2013).

分析化学中的化学发光

萘啶衍生物在分析化学中也有应用。Morita 和 Konishi(2002)在高效液相色谱中使用萘啶化合物,并采用电化学发光检测。该方法提供了一种选择性和灵敏的分析羧酸的方法,展示了萘啶衍生物在分析应用中的多功能性 (Morita & Konishi, 2002).

作用机制

Target of Action

The primary target of this compound is the phosphodiesterase (PDE) III isoenzyme . This enzyme plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a molecule that is essential for various cellular processes, including the regulation of heart contractility .

Mode of Action

As a PDE-III inhibitor, the compound works by decreasing the hydrolysis of cAMP , leading to an increase in cAMP levels . This increase in cAMP improves cardiac function and peripheral vasodilation, which is particularly beneficial in conditions such as acute decompensated heart failure .

Biochemical Pathways

The compound’s action affects the β-adrenergic signaling pathway . By inhibiting PDE-III, the compound prevents the breakdown of cAMP, leading to an increase in cAMP production . This increase in cAMP affects the heart’s contractile function and cardiac output, which are key components of the β-adrenergic signaling pathway .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are crucial for its bioavailability. Dose adjustment may be required for patients with renal impairment .

Result of Action

The increase in cAMP levels resulting from the compound’s action leads to improved cardiac function and peripheral vasodilation . This can alleviate increased pressures on the heart, thus improving its pumping action . It also has the potential to increase the force of contraction .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the concentration of extractable myosmine, 2,3’-bipyridine, and cotinine decreased significantly after 19 months of aging . This suggests that the compound’s efficacy may decrease over time due to environmental factors

安全和危害

属性

IUPAC Name |

1-ethyl-7-methyl-4-oxo-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O2/c1-3-28-14-19(21(29)18-9-8-15(2)27-22(18)28)23(30)26-13-17-7-5-11-25-20(17)16-6-4-10-24-12-16/h4-12,14H,3,13H2,1-2H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKCDJMAAGODQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

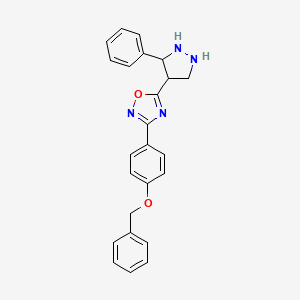

![2-(benzylsulfanyl)-N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}acetamide](/img/structure/B2439817.png)

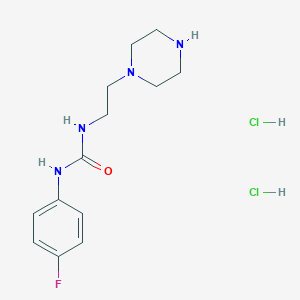

![N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2439818.png)

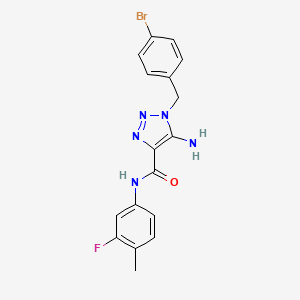

![N-(2,5-dichlorophenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2439821.png)

![N-[(hydrazinecarbonyl)methyl]furan-2-carboxamide](/img/structure/B2439828.png)

![7-[1,1'-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2439830.png)

![Tert-butyl (1R,5S)-6-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2439836.png)

![6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B2439840.png)